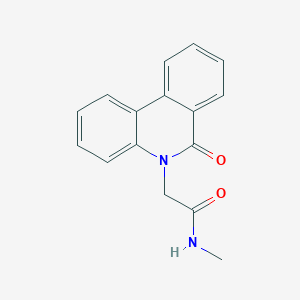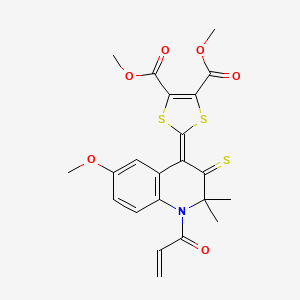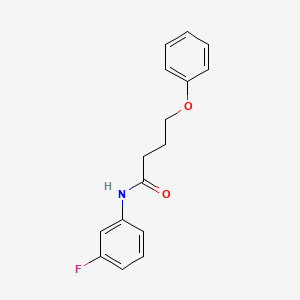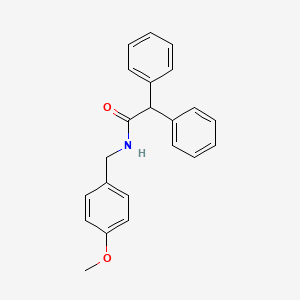![molecular formula C13H19BrN2O2 B5148508 2-(4-bromo-2-methylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5148508.png)
2-(4-bromo-2-methylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-methylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide, commonly known as BMEA, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the acetamide family of compounds, which are widely used in various fields of research due to their unique chemical properties. BMEA has been extensively studied for its potential applications in biochemical and physiological research, as well as its mechanism of action and advantages and limitations for lab experiments.
作用机制
The mechanism of action of BMEA is not fully understood, but it is believed to act as a modulator of G protein-coupled receptor signaling pathways. BMEA has been shown to bind to the G protein-coupled receptor and alter its conformation, leading to changes in downstream signaling pathways. It has also been shown to interact with other proteins involved in signal transduction, leading to changes in cellular function.
Biochemical and Physiological Effects:
BMEA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various G protein-coupled receptors, leading to changes in intracellular signaling pathways. BMEA has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of various neurotransmitters, leading to changes in neurotransmitter levels. Additionally, BMEA has been shown to exhibit anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
BMEA has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in a laboratory setting. It exhibits a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, BMEA also has some limitations. It can be difficult to obtain in large quantities, and its mechanism of action is not fully understood. Additionally, the effects of BMEA on different cell types and in vivo systems may vary, making it important to carefully design experiments to ensure reproducibility.
未来方向
There are several future directions for research on BMEA. One area of interest is the development of novel drugs based on the structure of BMEA. BMEA has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of these diseases. Additionally, further research is needed to fully understand the mechanism of action of BMEA and its effects on different cell types and in vivo systems. Finally, BMEA may have potential applications in the study of other signaling pathways and protein-protein interactions, making it a valuable tool for studying various biological processes.
合成方法
BMEA is synthesized by reacting 2-(4-bromo-2-methylphenoxy)acetic acid with N,N-dimethylethylenediamine in the presence of thionyl chloride. The reaction proceeds through an amide bond formation, resulting in the formation of BMEA. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
BMEA has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, which make it a valuable tool for studying various biological processes. BMEA has been used in the study of G protein-coupled receptor signaling pathways, as well as in the study of protein-protein interactions. It has also been used in the development of novel drugs for the treatment of various diseases.
属性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-10-8-11(14)4-5-12(10)18-9-13(17)15-6-7-16(2)3/h4-5,8H,6-7,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWKBKMNXUIBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,7-dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5148441.png)
![5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5148451.png)

![2-(2-{4-[(4-methoxy-3-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5148457.png)

![2-[(4-chlorobenzyl)oxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5148462.png)
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5148478.png)
![1-{2-[5-(1-benzofuran-5-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5148486.png)

![4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5148500.png)
![1,3-dicyclohexyl-5-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148503.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B5148504.png)